Dolutegravir - 1051375-16-6

Dolutegravir

Catalog Number: EVT-288343
CAS Number: 1051375-16-6
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in scientific research to study HIV-1 replication and the development of resistance to antiretroviral therapy. [] It is classified as an antiretroviral drug and plays a crucial role in understanding the mechanisms of HIV-1 integration and developing strategies to combat viral resistance. [, , , , , , ]

Future Directions
  • Further characterizing resistance pathways and developing strategies to overcome resistance. [, , ]
  • Optimizing dolutegravir-based two-drug regimens for long-term efficacy and safety. [, , ]
  • Investigating the mechanisms underlying dolutegravir-associated weight gain and developing strategies for mitigation. [, ]
  • Exploring dolutegravir's potential applications in other areas of scientific research, such as investigating its inhibitory effects on other viral or cellular targets. []

Raltegravir

    Compound Description: Raltegravir is a first-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. Like Dolutegravir, it acts by inhibiting the integration of viral DNA into the host cell genome.

Elvitegravir

    Compound Description: Elvitegravir is another first-generation INSTI employed in HIV-1 treatment. It shares the same mechanism of action as Dolutegravir and Raltegravir, targeting the integrase enzyme to prevent viral DNA integration.

Bictegravir

    Compound Description: Bictegravir is a second-generation INSTI used in combination with other antiretroviral agents for treating HIV-1 infection.

    Relevance: Bictegravir shares a similar mechanism of action with Dolutegravir, targeting the HIV integrase enzyme. Studies suggest that both drugs demonstrate comparable efficacy against HIV, including against certain resistant strains.

Dolutegravir-Glucuronide

    Compound Description: Dolutegravir-glucuronide is the major inactive metabolite of Dolutegravir. It is formed through glucuronidation, a metabolic process primarily mediated by the enzyme UGT1A1.

    Relevance: Dolutegravir-glucuronide is a structurally-related metabolite of Dolutegravir, formed by the addition of a glucuronide moiety. Its presence in plasma and urine indicates the metabolic pathway of Dolutegravir in humans.

Efavirenz

    Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Unlike Dolutegravir, which is an INSTI, Efavirenz targets the reverse transcriptase enzyme to inhibit HIV replication.

    Relevance: Although Efavirenz and Dolutegravir target different viral enzymes and have distinct chemical structures, they are often compared in research due to their use in first-line HIV treatment regimens. Studies have investigated potential interactions and comparative efficacy and side effect profiles between these two drugs.

Source and Classification

Dolutegravir was developed by GlaxoSmithKline and is marketed under various brand names, including Tivicay. It is classified as an active pharmaceutical ingredient and is included in several fixed-dose combinations for enhanced treatment efficacy and patient adherence. The drug is recognized for its high barrier to resistance, meaning it remains effective even when patients develop resistance to other antiretroviral medications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dolutegravir has evolved significantly over time, with multiple methods being reported. A notable approach involves a seven-step continuous flow synthesis that enhances efficiency and reduces production time. This method utilizes commercially available materials and includes key transformations such as:

  1. Formation of Pyridone: A rapid manufacturing step where a functionalized pyridone is formed.
  2. Direct Amidation: A one-step amidation process that simplifies the synthesis by reducing intermediate isolation.
  3. Telescoping Steps: This technique allows multiple reactions to occur sequentially without intermediate purification, enhancing throughput.
Molecular Structure Analysis

Structure and Data

The molecular formula for Dolutegravir is C20H19F2N3O5S. Its structure features a tricyclic core with various functional groups that contribute to its pharmacological activity. The important structural components include:

  • Benzyl Group: Enhances lipophilicity and aids in cellular penetration.
  • Pyridone Ring: Critical for binding to the integrase enzyme.
  • Fluorine Atoms: Contribute to the drug's potency and metabolic stability.

The three-dimensional conformation plays a vital role in its interaction with the target enzyme, ensuring effective inhibition of HIV replication .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Dolutegravir include:

  • Demethylation: The conversion of methoxy-Dolutegravir to Dolutegravir using Lewis acids, which facilitates the removal of methyl groups under controlled conditions .
  • Amidation: The introduction of amide functionalities through palladium-catalyzed reactions, which are crucial for forming the active drug structure .
  • Oxidation Processes: These are employed to modify starting materials like maltol into suitable intermediates for further transformations .

Each reaction step is carefully optimized to maximize yield and minimize byproducts, ensuring an efficient synthetic route.

Mechanism of Action

Process and Data

Dolutegravir exerts its antiviral effects by inhibiting the integrase enzyme, which is essential for HIV's replication cycle. The mechanism involves:

  1. Binding: Dolutegravir binds to the active site of integrase.
  2. Inhibition: This binding prevents the integration of viral DNA into the host genome.
  3. Resulting Effect: By blocking this critical step, Dolutegravir effectively halts the replication of HIV within infected cells.

This mechanism contributes to its classification as a second-generation integrase inhibitor, providing a robust defense against viral resistance compared to earlier drugs in this category .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dolutegravir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 421.44 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulation development and influence how Dolutegravir is administered in clinical settings .

Applications

Scientific Uses

Dolutegravir is primarily used in the treatment of HIV infection as part of combination antiretroviral therapy. Its applications extend beyond standard treatment protocols:

  • Clinical Trials: Investigated for use in pre-exposure prophylaxis (PrEP) strategies.
  • Research Contexts: Studied for potential efficacy against other viruses due to its mechanism of action against integrases.
  • Formulation Development: Ongoing research focuses on improving delivery methods and enhancing patient adherence through fixed-dose combinations.

Properties

CAS Number

1051375-16-6

Product Name

Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C20H19F2N3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N

SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Solubility

Slightly soluble

Synonyms

GSK1349572;GSK 1349572

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.